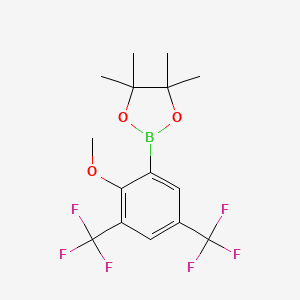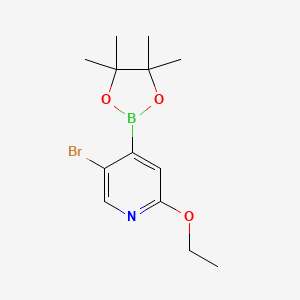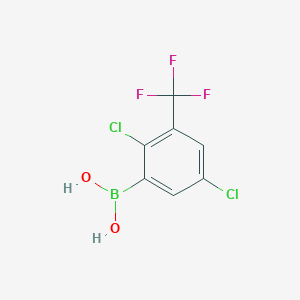
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2S. It is a derivative of pyridine, featuring a boronic acid group attached to the 4-position of the pyridine ring, with a fluoro substituent at the 2-position and a methylthio group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The process generally includes the following steps :
Starting Materials: The reaction requires a halogenated pyridine derivative, such as 2-fluoro-3-(methylthio)pyridine, and a boronic acid derivative.
Catalyst: A palladium catalyst, such as palladium acetate or palladium chloride, is used to facilitate the coupling reaction.
Base: A base, such as potassium carbonate or sodium hydroxide, is added to deprotonate the boronic acid and activate it for the coupling reaction.
Solvent: The reaction is typically carried out in an organic solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro or methylthio groups.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives .
科学的研究の応用
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid has several scientific research applications:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism by which (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and receptor modulators .
類似化合物との比較
Similar Compounds
(2-Fluoro-3-(methylthio)pyridine): Lacks the boronic acid group, making it less versatile in coupling reactions.
(2-Fluoro-4-(methylthio)pyridin-3-yl)boronic acid: A positional isomer with different reactivity and selectivity in chemical reactions.
(3-Fluoro-2-(methylthio)pyridin-4-yl)boronic acid: Another isomer with distinct chemical properties.
Uniqueness
(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its boronic acid group allows for versatile applications in Suzuki-Miyaura coupling, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
(2-fluoro-3-methylsulfanylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQRLWNNTVVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














